

# Application Notes: (Rac)-UK-414495

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## Compound of Interest

Compound Name: (Rac)-UK-414495

Cat. No.: B15559976

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Disclaimer: In accordance with established safety protocols, this document does not provide a detailed synthesis protocol for **(Rac)-UK-414495**. The dissemination of information that could facilitate the synthesis of bioactive chemical compounds is restricted. These application notes are intended for researchers, scientists, and drug development professionals, focusing on the compound's mechanism of action and physicochemical properties from a publicly available and educational perspective.

## Introduction

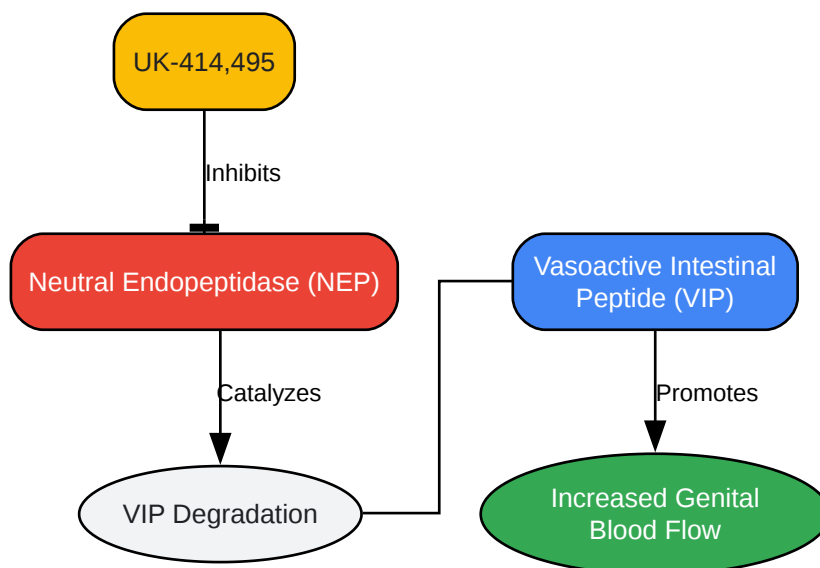
**(Rac)-UK-414495** is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP).[1] Developed by Pfizer, this compound was investigated for its potential therapeutic applications, notably for female sexual arousal disorder.[1] Its mechanism of action involves the modulation of the neuropeptide VIP (Vasoactive Intestinal Peptide), which plays a crucial role in regulating blood flow.[1]

## Mechanism of Action

Neutral endopeptidase is an enzyme responsible for the degradation of several endogenous peptides, including the vasoactive intestinal peptide (VIP). VIP is a potent vasodilator. By inhibiting NEP, UK-414,495 prevents the breakdown of VIP. The resulting increase in local VIP concentration leads to the relaxation of smooth muscle and increased blood flow in genital tissues.[1] This targeted action highlights its potential for conditions where enhanced localized blood flow is desired.

## Signaling Pathway

The signaling pathway affected by UK-414,495 is centered on the potentiation of VIP activity. The following diagram illustrates this process.



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#### Mechanism of UK-414,495 Action

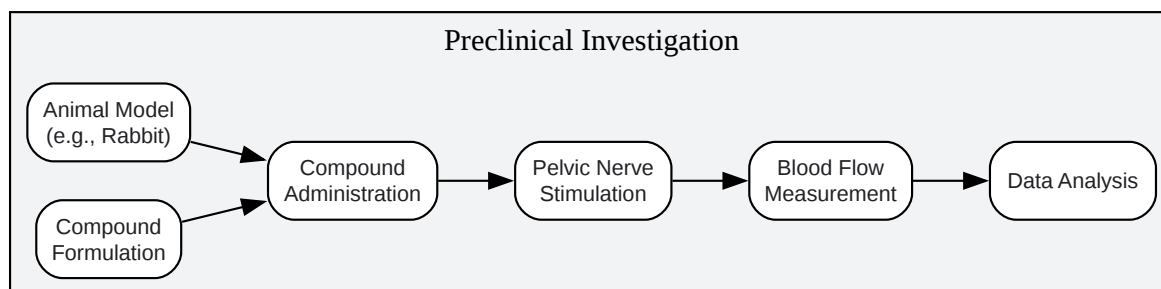
## Physicochemical Data

The following table summarizes the key physicochemical properties of (Rac)-UK-414,495.

Property	Value
IUPAC Name	(2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid[1]
Molecular Formula	C16H25N3O3S[1][2]
Molar Mass	339.45 g·mol <sup>-1</sup> [1]
CAS Number	337962-93-3[1]
ChEMBL ID	ChEMBL378763[1]
PubChem CID	9949799[1]

## Experimental Workflow Overview

The general workflow for investigating the effects of a selective NEP inhibitor like UK-414,495 in a preclinical setting is outlined below. This is a conceptual workflow and does not represent a specific protocol.



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### Conceptual Preclinical Workflow

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## References

- 1. UK-414,495 - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
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